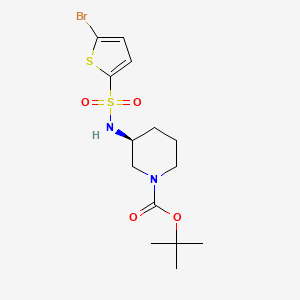
4-(Pyridin-4-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-4-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with piperidine intermediates under controlled conditions. The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-4-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ester group or modify the pyridine ring.
Substitution: Various substitution reactions can occur at the pyridine or piperidine rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
4-(Pyridin-4-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-4-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester: Similar in structure but with a bromine atom instead of the sulfanylmethyl group.
4-Pyridinylboronic acid: Contains a pyridine ring but differs in the functional groups attached.
Uniqueness
4-(Pyridin-4-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperidine ring, pyridine moiety, and sulfanylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
tert-butyl 4-(pyridin-4-ylmethylsulfanylmethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-10-6-15(7-11-19)13-22-12-14-4-8-18-9-5-14/h4-5,8-9,15H,6-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILOYZRGKAMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
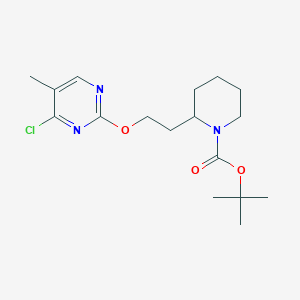

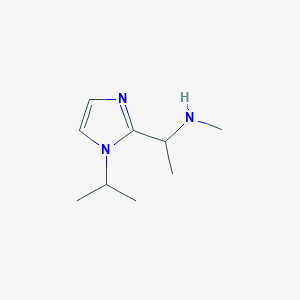
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)
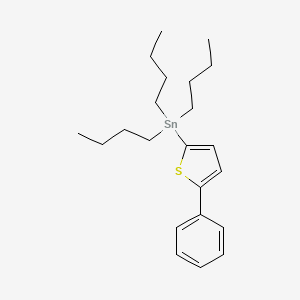
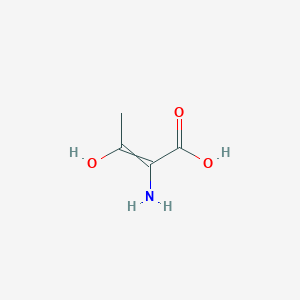
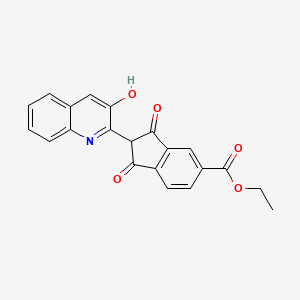
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)
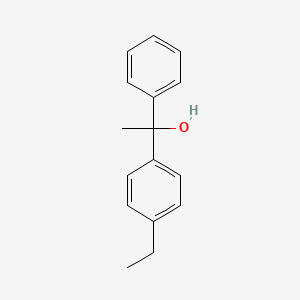


![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
